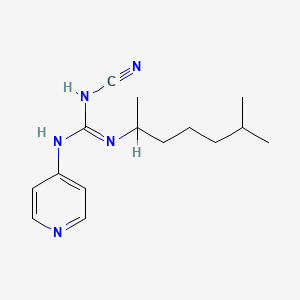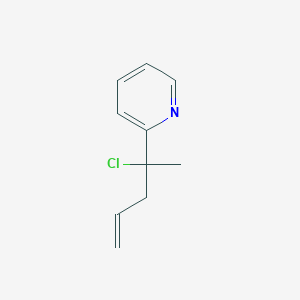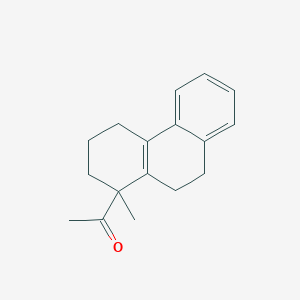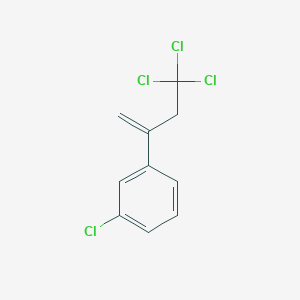![molecular formula C19H23NO5 B14598931 O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine CAS No. 60617-58-5](/img/structure/B14598931.png)
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate epoxide reacts with the phenolic hydroxyl group of tyrosine. The methylphenoxy group is then attached via an etherification reaction, using a suitable methylphenol derivative and a strong base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methylphenoxy groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
O-[®-2-Hydroxy-3-(4-methylphenoxy)propyl]acetoneoxime: This compound has a similar structure but includes an oxime group, which can alter its reactivity and applications.
3-(p-Methoxyphenyl)propionic acid: This compound shares the phenoxypropyl group but lacks the tyrosine backbone, making it less versatile in biological applications.
Uniqueness
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is unique due to its combination of a tyrosine backbone with hydroxypropyl and methylphenoxy groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
特性
CAS番号 |
60617-58-5 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[2-hydroxy-3-(4-methylphenoxy)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-13-2-6-16(7-3-13)24-11-15(21)12-25-17-8-4-14(5-9-17)10-18(20)19(22)23/h2-9,15,18,21H,10-12,20H2,1H3,(H,22,23)/t15?,18-/m0/s1 |
InChIキー |
HPAWTIKRZOTVGJ-PKHIMPSTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)O |
正規SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)





![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

